1-(4-Fluoro-2-nitrophenyl)guanidine is a chemical compound classified as a guanidine derivative. Guanidines are known for their diverse applications in fields such as pharmaceuticals, agriculture, and materials science. The unique presence of both a fluorine atom and a nitro group on the phenyl ring of this compound contributes to its distinct chemical properties, making it a subject of interest in scientific research and development.
1-(4-Fluoro-2-nitrophenyl)guanidine can be sourced from various chemical suppliers and is often used in laboratory settings for research purposes. It falls under the broader category of organic compounds, specifically within the class of guanidines, which are characterized by the presence of the guanidine functional group (–C(=NH)–NH2) in their structure.
The synthesis of 1-(4-Fluoro-2-nitrophenyl)guanidine typically involves the reaction of 4-fluoro-2-nitroaniline with a guanylating agent. This reaction is often conducted under mild conditions, frequently using bases such as sodium hydroxide or potassium carbonate to facilitate the process. Solvents like acetonitrile or dimethylformamide are commonly employed to enhance reaction efficiency.
The molecular formula of 1-(4-Fluoro-2-nitrophenyl)guanidine is , with a molecular weight of approximately 198.15 g/mol. The compound's IUPAC name is 2-(4-fluoro-2-nitrophenyl)guanidine. Its structural representation can be described by its InChI key (VIXFJWRCGZDYHO-UHFFFAOYSA-N) and canonical SMILES notation (C1=CC(=C(C=C1F)N+[O-])N=C(N)N).
Property | Value |
---|---|
Molecular Formula | C₇H₇FN₄O₂ |
Molecular Weight | 198.15 g/mol |
IUPAC Name | 2-(4-fluoro-2-nitrophenyl)guanidine |
InChI Key | VIXFJWRCGZDYHO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)N+[O-])N=C(N)N |
1-(4-Fluoro-2-nitrophenyl)guanidine participates in various chemical reactions typical of guanidine derivatives. Notably, it can act as a nucleophile due to the presence of the amino groups, allowing it to engage in electrophilic substitution reactions or form stable complexes with biological molecules.
The compound's reactivity profile is significantly influenced by its functional groups; for instance, the nitro group can undergo reduction reactions, while the fluorine atom may affect both electronic properties and steric hindrance during reactions .
The mechanism of action for 1-(4-Fluoro-2-nitrophenyl)guanidine primarily relates to its role in biological systems where it may function as an enzyme inhibitor or modulator. The compound's ability to form stable complexes with proteins suggests that it can influence enzymatic activity by altering binding interactions.
1-(4-Fluoro-2-nitrophenyl)guanidine exhibits several notable physical and chemical properties:
Additional relevant data includes its density, melting point, and boiling point, which are crucial for practical applications but require specific experimental determination .
The applications of 1-(4-Fluoro-2-nitrophenyl)guanidine span various scientific fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5